Frondosin C

Description

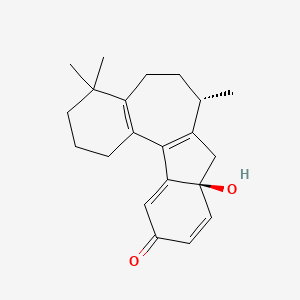

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(10S,13S)-13-hydroxy-6,6,10-trimethyltetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),14,17-tetraen-16-one |

InChI |

InChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1 |

InChI Key |

GJURQIFLIZOXFV-YEJXKQKISA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1C[C@]4(C3=CC(=O)C=C4)O |

Canonical SMILES |

CC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O |

Synonyms |

frondosin C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Frondosin C exhibits several biological activities that make it a compound of interest in therapeutic research:

- Interleukin-8 Antagonism : this compound has been identified as an antagonist of interleukin-8 (IL-8), a cytokine involved in inflammatory responses and tumor progression. By inhibiting IL-8, this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as well as various cancers, particularly lung cancer .

- Protein Kinase C Inhibition : This compound also acts as an inhibitor of protein kinase C (PKC), an enzyme implicated in cell growth and differentiation. PKC has been associated with cancer progression; thus, this compound's ability to inhibit PKC suggests its potential as an anti-cancer therapeutic .

- Antiviral Activity : Recent studies indicate that IL-8 inhibitors like this compound could also serve as antiviral agents against HIV-1 by disrupting the replication process of the virus in immune cells .

Case Studies

Several case studies illustrate the potential applications and implications of this compound in medicinal chemistry:

- Anti-inflammatory Effects : A study highlighted the role of this compound in inhibiting IL-8 activity, suggesting its use in treating conditions characterized by chronic inflammation. The findings support further investigation into its efficacy in clinical settings for diseases such as asthma and chronic obstructive pulmonary disease .

- Cancer Research : Research has shown that compounds like this compound can inhibit tumorigenesis by blocking IL-8 signaling pathways. This positions it as a candidate for developing novel cancer therapies aimed at reducing tumor growth and metastasis .

- Antiviral Development : The exploration of this compound's antiviral properties against HIV-1 presents a promising avenue for future research, particularly in developing new treatments for viral infections that involve immune modulation .

Chemical Reactions Analysis

Core Ring System Construction via Tandem Cyclization-Claisen Rearrangement

The bicyclic core of Frondosin C is synthesized through a microwave-assisted oxyanionic 5-exo-dig cyclization-Claisen rearrangement sequence (Scheme 1). This one-pot method enables efficient assembly of the cycloheptanoid framework .

Reaction Steps and Conditions

| Step | Reactant | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Tertiary alcohol 1 | 10 mol-% MeLi, microwave irradiation (210°C) | Ketone 2 (diastereomers) | 80% (2.7:1 dr) |

| 2 | Ketone 2 | DDQ, DCM, 0°C | Diene-functionalized intermediate 3 | 89% |

| 3 | Intermediate 3 | NaBH₄, MeOH, 0°C | Alcohol derivative | 97% |

| 4 | Alcohol derivative | MsCl, TEA → TsNHNH₂, TEA | Triflated intermediate | 70% (2 steps) |

| 5 | Intermediate 4 | TBAF, THF | Deprotected intermediate | 96% |

| 6 | Final intermediate | BTIB, MeCN/H₂O, 0°C | (±)-Frondosin C and 8-epi-frondosin C | Separated via chromatography |

This sequence highlights the strategic use of microwave acceleration to enhance reaction kinetics and selectivity .

Oxidation and Isomerization

-

DDQ Oxidation : Introduces a conjugated diene in the B-ring, critical for subsequent stereochemical control .

-

Hypervalent Iodine Oxidation : Employed for final aromatization, yielding this compound and its epimer. The use of bis(trifluoroacetoxy)iodobenzene (BTIB) ensures efficient oxidative coupling .

Diastereomer Separation

The cyclization step produces a 2.7:1 mixture of diastereomers , resolved via standard column chromatography. This ratio is attributed to steric and electronic effects during the Claisen rearrangement .

Challenges and Side Reactions

-

Regioisomeric Impurities : Similar to Frondosin B syntheses, gem-dimethylation steps risk regioisomer formation (e.g., 6 in Scheme 1b of Frondosin B) . While not explicitly reported for this compound, analogous side reactions necessitate rigorous analytical monitoring.

-

Double Bond Isomerization : Resistance of the C5–C6 double bond to isomerization under standard conditions complicates intermediate functionalization. Indirect methods like Saegusa oxidation are required to address this .

Comparative Analysis with Related Frondosins

This compound shares synthetic strategies with Frondosin B and D, particularly in cyclization-Claisen rearrangement sequences. Key distinctions include:

-

Frondosin B : Requires Lewis acid-induced cyclization (e.g., BF₃·OEt₂) for tetracyclic scaffold assembly .

-

Frondosin D : Explores alternate retrosynthetic pathways (A-D-B-C vs. D-C-B-A) to assemble the seven-membered ring .

Analytical Techniques

-

MRR Spectroscopy : Used in related Frondosin syntheses to detect regioisomeric impurities in crude mixtures, achieving quantification without chromatography .

-

Chromatography : Essential for separating (±)-Frondosin C from 8-epi-frondosin C due to their structural similarity .

This synthesis underscores the versatility of tandem cyclization-Claisen rearrangements in constructing complex meroterpenoid frameworks. Future efforts may focus on enantioselective routes and bioactivity-driven derivatization.

Preparation Methods

Reaction Mechanism and Conditions

The sequence begins with a tertiary alcohol precursor (8 ), which undergoes:

-

5-exo cyclization : Base-catalyzed intramolecular attack of a propargyl alcohol onto an alkyne, forming a tetrahydrofuran intermediate.

-

Claisen rearrangement : Microwave irradiation (150–200°C) induces-sigmatropic rearrangement, yielding a cycloheptanoid ketone.

Key parameters :

Stereochemical Outcomes

The reaction produces a 2.5:1 mixture of diastereomeric ketones (3 and 9 ), attributed to equilibration via endocyclic intermediates (Scheme 5). Computational studies revealed an 8.57 kJ/mol energy difference favoring 3 , enabling base-mediated isomerization to achieve a 14.6:1 ratio (94% de) using t-BuOK/t-BuOH.

Regioselective Methylation and Functionalization

Introducing the C8 methyl group required iterative optimization due to competing alkylation at C6.

Initial Methylation Attempts

Propargolic Methylation Strategy

To circumvent selectivity issues, the methyl group was introduced earlier in the synthesis:

-

Synthesis of methylated ketones : 6-Methoxy-1-indanone was alkylated to yield 6 and 7 (70% overall).

-

Coupling with iodocyclohexene : n-BuLi-mediated coupling produced tertiary alcohol 8 (85% yield).

Deoxygenation and Diene Installation

Carbonyl Reduction and Mesylation

The ketone group in 3 was removed via a three-step sequence:

Diene Formation

Oxidative dehydrogenation of 17 using DDQ or MnO₂ generated the B-ring diene, completing the this compound scaffold.

Challenges and Optimization Strategies

Diastereomer Control

Functional Group Compatibility

-

Issue : Sensitive alkynes and ketones required careful handling under microwave conditions.

-

Mitigation : Use of catalytic MeLi enhanced reaction efficiency.

Data Tables

Table 1. Key Reaction Yields and Conditions

Q & A

Q. What are the key structural features of Frondosin C that pose challenges in its chemical synthesis?

this compound’s cycloheptanoid core, fused aromatic rings, and stereochemical complexity (e.g., C8 epimerization) require precise synthetic strategies. The tandem 5-exo-cyclization/Claisen rearrangement process is critical for constructing its bicyclic framework, but steric hindrance and regioselectivity often complicate reactions . For example, microwave-assisted methods are employed to accelerate cyclization while minimizing side reactions .

Q. What synthetic methodologies are commonly employed for constructing the cycloheptanoid core of this compound?

Key methods include:

- Microwave-assisted 5-exo-cyclization/Claisen rearrangement : Achieves 80% yield in a one-pot reaction, significantly reducing reaction time compared to thermal methods .

- Epoxide-opening strategies : Used to install stereocenters, as seen in the synthesis of (±)-frondosin C dimethyl ether .

- Palladium-catalyzed cyclizations : Applied in related frondosin syntheses (e.g., frondosin B) to form C–C bonds under mild conditions .

Q. How do researchers validate the stereochemical outcomes in this compound synthesis?

Techniques include:

- X-ray crystallography : Resolves ambiguous stereochemistry in intermediates (e.g., 8-epi-frondosin C) .

- NMR analysis : Correlates coupling constants with dihedral angles to confirm ring conformations .

- Chiral chromatography : Separates enantiomers during total synthesis .

Advanced Research Questions

Q. How do microwave-assisted techniques improve the efficiency of this compound synthesis compared to conventional methods?

Microwave irradiation enhances reaction kinetics by enabling rapid heating, reducing decomposition of thermally sensitive intermediates. For instance, the 5-exo-cyclization step under microwaves achieves 80% yield in 40 minutes, versus hours for traditional heating . This method also minimizes epimerization at C8, a common issue in conventional routes .

Q. What strategies address contradictory results in catalytic systems for this compound synthesis?

Comparative studies of platinum-catalyzed carbene formations reveal that electron-rich phenolic substrates (e.g., in liphagal synthesis) deactivate catalysts, leading to failed reactions. Researchers mitigate this by:

Q. What computational approaches are used to predict this compound’s bioactivity and target interactions?

Molecular docking studies with IL-17A reveal:

- Hydrogen bonding : this compound forms interactions with LEU112A and ILE96A residues .

- Validation metrics : RMSD values <2 Å confirm docking accuracy, while ROC curves (AUC >0.7) validate ligand discrimination .

- Dynamic simulations : MD trajectories assess binding stability over time, though these are underreported in current literature .

Methodological Considerations

- Data Contradictions : When synthetic yields vary between studies (e.g., 70% vs. 95% for similar steps), researchers must cross-validate protocols, emphasizing reagent purity and reaction monitoring (TLC/GC-MS) .

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as exploring this compound’s anti-inflammatory mechanisms via IL-17A inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.